molecular formula C10H15F3N2O3 B2828981 2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate CAS No. 878217-97-1

2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate

Cat. No.: B2828981
CAS No.: 878217-97-1
M. Wt: 268.236
InChI Key: UQYJGZRPKZBSNF-UHFFFAOYSA-N
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Description

Historical Development of Carbamates in Medicinal Chemistry

Carbamates have served as indispensable tools in medicinal chemistry since their initial pharmaceutical applications in the mid-20th century. The carbamate functional group (–O–CO–NH–) emerged as a privileged scaffold due to its unique combination of hydrogen-bonding capacity, metabolic resistance compared to esters, and ability to mimic peptide bonds in bioactive molecules. Early breakthroughs included the development of physostigmine analogs for acetylcholinesterase inhibition, demonstrating carbamates' capacity for sustained enzyme interaction through slow hydrolysis kinetics.

The 1980s witnessed expanded applications through carbamate-containing β-lactam antibiotics like cefoxitin, where the carbamate moiety enhanced bacterial membrane penetration while resisting β-lactamase degradation. Structural analysis of these compounds revealed that carbamate stability stems from reduced susceptibility to hydrolytic enzymes compared to ester or amide linkages, a property quantified through metabolic lability studies. Modern computational analyses have further elucidated structure-stability relationships, demonstrating that alkyl-OCO-NHalkyl configurations exhibit optimal balance between metabolic persistence and controlled bioactivation.

Emergence of Trifluoroethyl Carbamate Structures in Research

The introduction of trifluoroethyl substituents into carbamate architectures marked a significant advancement in optimizing drug-like properties. As evidenced by 2,2,2-trifluoroethyl carbamate derivatives, this modification introduces three critical attributes:

  • Electron-Withdrawing Effects : The –CF₃ group withdraws electron density from the carbamate carbonyl, increasing electrophilicity and potentially enhancing target binding through stronger hydrogen-bond interactions.
  • Metabolic Stabilization : Fluorine substitution retards oxidative metabolism at the ethyl side chain, as demonstrated in comparative studies of carbamate hydrolysis rates.
  • Lipophilicity Modulation : The trifluoromethyl group increases logP values while maintaining water solubility through polar carbamate interactions, addressing a key challenge in CNS drug development.

Structural data for prototype compounds like 2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate (PubChem CID 56828037) reveal characteristic molecular weights around 236–268 g/mol and topological polar surface areas (TPSA) of 58–65 Ų, indicating favorable blood-brain barrier permeability potential.

Property Value Range (Typical) Significance
Molecular Weight 236–268 g/mol Optimal for oral bioavailability
logP 1.2–1.4 Balanced lipophilicity
TPSA 58–65 Ų Enhanced membrane permeability
Hydrogen Bond Donors 1–2 Target interaction capacity

Significance of Pyrrolidinyl-Functionalized Carbamates

Incorporation of pyrrolidinyl groups into carbamate side chains, as seen in 2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate, addresses multiple design challenges:

  • Conformational Restriction : The pyrrolidine ring imposes torsional constraints that reduce entropic penalties upon target binding, as observed in protease inhibitor designs.
  • Hydrogen-Bond Networks : The lactam oxygen in 2-oxopyrrolidinyl groups participates in water-mediated interactions, improving solubility without compromising target affinity.
  • Metabolic Diversion : Cyclic carbamate derivatives demonstrate altered hydrolysis pathways compared to linear analogs, shifting clearance mechanisms from hepatic to renal routes.

Comparative studies of pyrrolidinyl carbamates versus piperidinyl analogs show 3–5 fold increases in target residence times, attributed to optimal ring size for cavity filling in enzymatic active sites. The propyl linker in the subject compound provides spatial separation between the carbamate and pyrrolidinyl groups, potentially enabling simultaneous interactions with distinct binding subpockets.

Research Evolution and Current Investigative Focus

Modern research on trifluoroethyl-pyrrolidinyl carbamates emphasizes three key areas:

  • Enzyme Inhibition Optimization : Structural analogs demonstrate nanomolar inhibition constants against serine hydrolases, leveraging the carbamate's covalent binding potential.
  • Prodrug Applications : Carbamate lability studies guide designs for pH-sensitive prodrugs, with fluorine substitution enabling controlled release in specific tissue compartments.
  • Computational Modeling : Molecular dynamics simulations predict binding poses where the trifluoroethyl group occupies hydrophobic enzyme pockets while the pyrrolidinyl oxygen coordinates catalytic residues.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O3/c11-10(12,13)7-18-9(17)14-4-2-6-15-5-1-3-8(15)16/h1-7H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYJGZRPKZBSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-[3-(2-oxopyrrolidin-1-yl)propyl]isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,2,2-Trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the carbamate linkage allows it to form stable complexes with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous carbamates with variations in the heterocyclic moiety or carbamate-protecting group.

Structural Analogues and Substituent Effects

Compound Name Heterocycle/Substituent Protecting Group Molecular Weight (g/mol) Yield (%) Key Characteristics References
Target Compound 2-Oxopyrrolidin-1-yl 2,2,2-Trifluoroethyl 298.25 (calc.) - Pyrrolidinone enhances H-bonding; CF3 improves metabolic stability -
2,2,2-Trifluoroethyl N-[3-(1H-Imidazol-1-yl)Propyl]Carbamate 1H-Imidazol-1-yl 2,2,2-Trifluoroethyl 295.23 (calc.) Discontinued Imidazole offers basicity; discontinued due to synthesis/stability issues?
2,2,2-Trifluoroethyl N-(4-Cyclopropyl-1,3-Thiazol-2-yl)Carbamate 4-Cyclopropyl-1,3-thiazol-2-yl 2,2,2-Trifluoroethyl 296.24 (calc.) - Thiazole’s sulfur atom may influence solubility and redox interactions
tert-Butyl N-[3-(5-Chloro-2-Oxo-3H-Benzimidazol-1-yl)Propyl]Carbamate 5-Chloro-2-oxo-3H-benzimidazol-1-yl tert-Butyl 324.75 (LCMS) 80 Bulkier tert-butyl group may reduce metabolic clearance; chloro-substituent adds electronegativity

Role of Fluorine and Protecting Groups

  • Trifluoroethyl vs. tert-Butyl : The trifluoroethyl group increases lipophilicity (logP) and metabolic resistance compared to tert-butyl, which may enhance oral bioavailability but reduce aqueous solubility .
  • Trifluoroethyl vs. Benzyl: Benzyl carbamates (as in ) require harsher deprotection conditions (e.g., hydrogenolysis), whereas trifluoroethyl groups may offer stability under acidic/basic conditions .

Heterocyclic Moieties

  • Pyrrolidinone vs.
  • Benzimidazolone () : The fused benzene ring in benzimidazolone increases aromaticity and planarity, which could enhance π-π stacking interactions but reduce solubility.

Research Findings and Implications

  • Metabolic Stability: The trifluoroethyl group’s strong C-F bonds likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Target Selectivity: Pyrrolidinone’s H-bonding capacity may confer selectivity for enzymes or receptors requiring polar interactions, contrasting with imidazole’s basicity or thiazole’s lipophilicity.
  • Synthesis Trade-offs : While tert-butyl and benzyl groups simplify synthesis, trifluoroethyl’s benefits in drug-like properties justify its use despite synthetic hurdles .

Biological Activity

2,2,2-Trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate (CAS: 878217-97-1) is a compound with notable biological activity, particularly in the context of cancer therapeutics and cell cycle regulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15F3N2O3, with a molecular weight of approximately 268.24 g/mol. The IUPAC name indicates its structure as a carbamate derivative with a trifluoroethyl group and a pyrrolidine moiety.

Research indicates that this compound may function as an inhibitor of the mitotic spindle assembly checkpoint. By interfering with this critical regulatory mechanism in cell division, it can potentially induce aneuploidy in cancer cells, leading to apoptosis. This property positions it as a candidate for treatments aimed at various malignancies.

Biological Activity and Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In cellular assays, this compound demonstrated significant antiproliferative effects on tumor cell lines. For instance, it was shown to disrupt normal mitotic processes, leading to increased rates of chromosome missegregation and subsequent cell death .
  • Animal Models : In xenograft models, treatment with this compound resulted in substantial tumor growth inhibition. The mechanism appears to involve the activation of apoptotic pathways triggered by improper chromosome segregation during mitosis .
  • Comparative Analysis : A comparative study against other known mitotic inhibitors revealed that this compound exhibited superior efficacy in inducing apoptosis in resistant cancer cell lines .

Data Table: Comparative Efficacy of Mitotic Inhibitors

Compound NameMechanism of ActionEfficacy in Tumor ModelsReference
This compoundInhibits spindle assembly checkpointHigh
MPI-0479605Mps1 kinase inhibitorModerate
PaclitaxelStabilizes microtubulesHigh

Research Findings

Recent investigations have highlighted the potential of this compound in treating hematological malignancies and solid tumors. The compound's ability to disrupt the mitotic checkpoint suggests its utility in combination therapies aimed at enhancing the effects of existing chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reacting a carbamoyl chloride derivative with 2,2,2-trifluoroethanol in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to stabilize intermediates. Low temperatures (0–5°C) minimize side reactions and improve yield . Post-synthesis, flash column chromatography with gradients of ethyl acetate/hexane is recommended for purification. For analogs, yields of 60–85% have been reported under similar conditions .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm the presence of the trifluoroethyl group (δ ~4.4 ppm for CH2_2CF3_3) and the pyrrolidinone moiety (δ ~2.5–3.5 ppm for propyl linker and carbonyl groups) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected: 254.25 g/mol for C10_{10}H17_{17}F3_3N2_2O2_2) and detects impurities.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?

  • Methodological Answer :
  • Assay Replication : Ensure consistency in assay conditions (e.g., pH, temperature, solvent controls like DMSO concentration ≤0.1%).
  • Orthogonal Assays : Cross-validate using fluorescence polarization (FP) for binding affinity and cell-based apoptosis assays (e.g., caspase-3 activation) to confirm mechanistic hypotheses .
  • Impurity Analysis : Use LC-MS to rule out degradation products (e.g., hydrolysis of the carbamate group in aqueous buffers) .

Q. What computational strategies are recommended to study the compound’s structure-activity relationship (SAR) for target binding?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as Bcl-2 family proteins. Focus on the carbamate’s hydrogen-bonding potential and the trifluoroethyl group’s hydrophobic effects .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the pyrrolidinone-propyl linker .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences when modifying the pyrrolidinone ring (e.g., substituting oxygen with sulfur) .

Q. How does the 2-oxopyrrolidin-1-yl group influence the compound’s metabolic stability and solubility?

  • Methodological Answer :
  • In Vitro Stability : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. The pyrrolidinone ring may reduce CYP450-mediated oxidation compared to non-cyclic amides .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and correlate with LogP values (predicted ~1.8 via ChemAxon). Introduction of polar groups (e.g., hydroxyl) on the pyrrolidinone ring could improve aqueous solubility .

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